Structural Differentiation: Methylene Bridge Confers Unique Conformational and Electronic Profile vs. Direct N-Aryl Analogs
The target compound contains a critical methylene (-CH2-) bridge connecting the piperazine and furazan rings, a feature that is absent in closely related analogs like 3-Methyl-4-(piperazin-1-yl)furazan (CAS 473811-72-2) which has a direct N-aryl bond. This structural variation directly impacts molecular flexibility and electron density distribution. As outlined in a comprehensive 2021 review on furazans in medicinal chemistry, such linker modifications are known to alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules [1].
| Evidence Dimension | Molecular Structure (Linker Type) |
|---|---|
| Target Compound Data | Methylene (-CH2-) bridge between piperazine and furazan rings |
| Comparator Or Baseline | 3-Methyl-4-(piperazin-1-yl)furazan (CAS 473811-72-2) |
| Quantified Difference | Target compound has a rotatable bond and increased conformational flexibility compared to the direct N-aryl linkage in the comparator. |
| Conditions | Chemical structure analysis; 2D molecular representation. |
Why This Matters
This linker differentiates the compound as a distinct chemical series for SAR studies, preventing the procurement of an incorrect building block that would lead a medicinal chemistry program down an unproductive path.
- [1] Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. View Source
